molecular formula C19H15BrN2O2S2 B2959337 5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 361480-35-5

5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No. B2959337
CAS RN: 361480-35-5
M. Wt: 447.37
InChI Key: GEZHSFWIKDVYFO-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has a molecular formula of C18H14BrNOS2.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds related to 5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole have been synthesized and evaluated for their antimicrobial properties. For example, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been developed, showing promising results as antimicrobial agents (Darwish et al., 2014). Similarly, new anti-microbial additives based on pyrimidine derivatives have been incorporated into polyurethane varnish and printing ink paste, exhibiting very good antimicrobial effects (El‐Wahab et al., 2015).

Synthetic Applications and Biological Studies

The synthesis of pyrazole derivatives has been extensively studied, highlighting their potential in medicinal chemistry. For instance, regioselective synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives showed potential antiproliferative activity against cancer cell lines, indicating their relevance as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017). Another study demonstrated an efficient strategy for synthesizing dihydropyrazole derivatives, which could have broad utility in the preparation of other biologically active compounds (Zhu et al., 2011).

Discovery and Molecular Corroboration of Medicinal Properties

Further research has focused on the discovery and synthesis of novel pyrazoles to evaluate their drug efficacy through in silico, in vitro, and cytotoxicity validations. This includes the development of compounds with antioxidant, anti-breast cancer, and anti-inflammatory properties, supporting the role of pyrazoles in novel drug discovery (Thangarasu et al., 2019).

properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S2/c20-15-10-8-14(9-11-15)18-13-17(19-7-4-12-25-19)21-22(18)26(23,24)16-5-2-1-3-6-16/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZHSFWIKDVYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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